molecular formula C11H20N4O3 B2669019 6-Amino-5-[(2-methoxyethyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 554427-28-0

6-Amino-5-[(2-methoxyethyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2669019
CAS No.: 554427-28-0
M. Wt: 256.306
InChI Key: YKINSBNYLJIUBX-UHFFFAOYSA-N
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Description

    Reactants: The intermediate pyrimidine compound and ammonia.

    Conditions: Carried out at elevated temperatures to promote the substitution reaction.

  • Step 3: Addition of the Methoxyethyl Group

      Reactants: The amino-substituted pyrimidine and 2-methoxyethylamine.

      Conditions: Typically performed under reflux with a suitable solvent like dichloromethane.

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the final product.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 6-Amino-5-[(2-methoxyethyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the amino and methoxyethyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the correct formation of the desired product.

    • Step 1: Formation of the Pyrimidine Ring

        Reactants: Isobutylamine, urea, and formaldehyde.

        Conditions: Heated under reflux in an appropriate solvent such as ethanol.

        Catalyst: Acidic or basic catalysts can be used to facilitate the cyclization process.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

      Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to hydroxyl groups.

    Common Reagents and Conditions

      Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

      Reducing Agents: Sodium borohydride, lithium aluminum hydride.

      Substitution Reagents: Halogenated compounds, alkylating agents.

    Major Products

      Oxidation Products: Nitroso derivatives, nitro derivatives.

      Reduction Products: Hydroxyl-substituted pyrimidines.

      Substitution Products: Various functionalized pyrimidine derivatives depending on the substituents introduced.

    Scientific Research Applications

    Chemistry

    In synthetic organic chemistry, 6-Amino-5-[(2-methoxyethyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

    Biology

    In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the mechanisms of enzyme inhibition and activation.

    Medicine

    Medically, this compound has potential as a lead compound in drug discovery. Its ability to interact with biological targets suggests it could be developed into therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry

    In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity allows for the modification of material surfaces to enhance their performance.

    Mechanism of Action

    The mechanism by which 6-Amino-5-[(2-methoxyethyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by occupying the active site or modulate receptor activity by binding to allosteric sites.

    Comparison with Similar Compounds

    Similar Compounds

    • 6-Amino-1-isobutyl-5-[(2-methoxyethyl)amino]-2,4(1H,3H)-pyrimidinedione
    • 5-Amino-1-(2-methylpropyl)-6-[(2-methoxyethyl)amino]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine

    Uniqueness

    Compared to similar compounds, 6-Amino-5-[(2-methoxyethyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This distinct structure allows for specific interactions with biological targets, making it a valuable compound in research and development.

    Properties

    IUPAC Name

    6-amino-5-(2-methoxyethylamino)-1-(2-methylpropyl)pyrimidine-2,4-dione
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H20N4O3/c1-7(2)6-15-9(12)8(13-4-5-18-3)10(16)14-11(15)17/h7,13H,4-6,12H2,1-3H3,(H,14,16,17)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YKINSBNYLJIUBX-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)CN1C(=C(C(=O)NC1=O)NCCOC)N
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H20N4O3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    256.30 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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